molecular formula C18H23NO3S B12601932 [1,1'-Biphenyl]-4-sulfonamide, N-(6-hydroxyhexyl)- CAS No. 918638-41-2

[1,1'-Biphenyl]-4-sulfonamide, N-(6-hydroxyhexyl)-

Cat. No.: B12601932
CAS No.: 918638-41-2
M. Wt: 333.4 g/mol
InChI Key: VYEFFWMIYDEPPM-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-4-sulfonamide, N-(6-hydroxyhexyl)-: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This specific compound features a biphenyl core with a sulfonamide group and a hydroxyhexyl substituent, making it a versatile molecule for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-4-sulfonamide, N-(6-hydroxyhexyl)- typically involves the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halobenzene and a phenylboronic acid.

    Introduction of Sulfonamide Group: The sulfonamide group is introduced by reacting the biphenyl derivative with sulfonyl chloride in the presence of a base such as pyridine.

    Attachment of Hydroxyhexyl Group: The final step involves the nucleophilic substitution of the sulfonamide with 6-bromohexanol under basic conditions to introduce the hydroxyhexyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyhexyl group can undergo oxidation to form a ketone or carboxylic acid.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

Chemistry

In chemistry, [1,1’-Biphenyl]-4-sulfonamide, N-(6-hydroxyhexyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its sulfonamide group, which is known to interact with biological macromolecules.

Medicine

Medically, sulfonamide derivatives are known for their antibacterial properties. This compound could potentially be explored for its antimicrobial activity or as a lead compound for drug development.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-4-sulfonamide, N-(6-hydroxyhexyl)- involves its interaction with biological targets such as enzymes and proteins. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their function and exerting antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    [1,1’-Biphenyl]-4-sulfonamide: Lacks the hydroxyhexyl group, making it less versatile in chemical modifications.

    N-(6-hydroxyhexyl)-benzenesulfonamide: Contains a single benzene ring, which may result in different biological activity and chemical properties.

Uniqueness

The presence of both the biphenyl core and the hydroxyhexyl group in [1,1’-Biphenyl]-4-sulfonamide, N-(6-hydroxyhexyl)- makes it unique

Properties

CAS No.

918638-41-2

Molecular Formula

C18H23NO3S

Molecular Weight

333.4 g/mol

IUPAC Name

N-(6-hydroxyhexyl)-4-phenylbenzenesulfonamide

InChI

InChI=1S/C18H23NO3S/c20-15-7-2-1-6-14-19-23(21,22)18-12-10-17(11-13-18)16-8-4-3-5-9-16/h3-5,8-13,19-20H,1-2,6-7,14-15H2

InChI Key

VYEFFWMIYDEPPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCCCCCCO

Origin of Product

United States

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